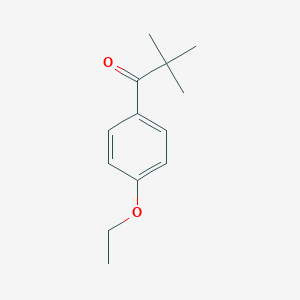

1-(4-Ethoxyphenyl)-2,2-dimethylpropan-1-one

Description

Properties

IUPAC Name |

1-(4-ethoxyphenyl)-2,2-dimethylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O2/c1-5-15-11-8-6-10(7-9-11)12(14)13(2,3)4/h6-9H,5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXNVWEWUUWLGCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50455809 | |

| Record name | 1-Propanone, 1-(4-ethoxyphenyl)-2,2-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50455809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

170455-86-4 | |

| Record name | 1-Propanone, 1-(4-ethoxyphenyl)-2,2-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50455809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Conditions

-

Catalyst Activation : AlCl₃ coordinates with pivaloyl chloride, generating an acylium ion electrophile.

-

Electrophilic Substitution : The acylium ion attacks the para position of 4-ethoxybenzene, forming a sigma complex.

-

Deprotonation : The intermediate loses a proton, regenerating the aromatic ring and yielding the ketone product.

Typical Conditions :

Yield and Limitations

-

Yield : ~60–70% after purification via silica gel chromatography (petroleum ether/ethyl acetate).

-

Challenges : Steric hindrance from the bulky pivaloyl group reduces reaction efficiency. Competing ortho-acylation may occur but is minimized due to the para-directing nature of the ethoxy group.

Et₂AlCl-Catalyzed Acylation

A modified acylation method employing diethylaluminum chloride (Et₂AlCl) as a catalyst offers enhanced efficiency for bulky acyl chlorides. This approach, adapted from indole acylation protocols, avoids the limitations of traditional Friedel-Crafts by leveraging Et₂AlCl’s ability to activate acyl chlorides under milder conditions.

Synthetic Procedure

-

Catalyst Preparation : Et₂AlCl (1.6 equivalents) is added to a DCM solution of 4-ethoxybenzene at 0°C.

-

Acyl Chloride Addition : Pivaloyl chloride (1.5 equivalents) is introduced dropwise.

-

Reaction Quenching : The mixture is stirred for 12 hours at 0°C before quenching with a pH 7.0 buffer.

Optimized Parameters :

-

Solvent: DCM

-

Temperature: 0°C

-

Reaction Time: 12 hours

Performance Metrics

-

Yield : 75–80% with a Z/E isomer ratio of 4:1 (for analogous reactions).

-

Advantages : Higher selectivity for para-acylation and reduced side reactions compared to AlCl₃.

Grignard Reaction Followed by Oxidation

This two-step method involves synthesizing a secondary alcohol precursor, 1-(4-ethoxyphenyl)-2,2-dimethylpropan-1-ol, followed by oxidation to the ketone.

Step 1: Grignard Addition

4-Ethoxybenzaldehyde reacts with tert-butyl magnesium bromide to form the secondary alcohol:

Conditions :

-

Solvent: Tetrahydrofuran (THF)

-

Temperature: 0°C to room temperature

-

Reaction Time: 4–6 hours

Step 2: Alcohol Oxidation

The alcohol is oxidized using Jones reagent (CrO₃/H₂SO₄) or pyridinium chlorochromate (PCC):

Rhodium-Catalyzed Coupling

A niche method adapted from indole functionalization employs a rhodium catalyst to couple 4-ethoxy-substituted arenes with propanone derivatives. While less commonly used for simple aryl ketones, this approach offers potential for modular synthesis.

Reaction Overview

-

Catalyst : (Cp*RhCl₂)₂ (2.5 mol%)

-

Additives : AgSbF₆ (10 mol%), Cu(OAc)₂·H₂O (2.0 equivalents)

-

Conditions : DCM, 100°C, 24 hours

Yield : ~40–50% (extrapolated from analogous reactions).

Comparative Analysis of Methods

| Method | Catalyst/Reagents | Conditions | Yield (%) | Key Advantages |

|---|---|---|---|---|

| Friedel-Crafts Acylation | AlCl₃, pivaloyl chloride | Reflux, 12–24 h | 60–70 | Simple setup, cost-effective |

| Et₂AlCl Catalyzed | Et₂AlCl, pivaloyl chloride | 0°C, 12 h | 75–80 | High para-selectivity, mild conditions |

| Grignard + Oxidation | RMgX, PCC | RT, 6–24 h | 50–60 | Avoids strong Lewis acids |

| Rhodium-Catalyzed | (Cp*RhCl₂)₂, AgSbF₆ | 100°C, 24 h | 40–50 | Modular for complex systems |

Industrial-Scale Considerations

For large-scale production, the Et₂AlCl-catalyzed method is preferred due to its balance of yield and practicality. Key factors include:

Chemical Reactions Analysis

Types of Reactions: 1-(4-Ethoxyphenyl)-2,2-dimethylpropan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

Oxidation: KMnO4 in acidic or neutral medium.

Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.

Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a catalyst like iron (Fe).

Major Products:

Oxidation: Formation of 4-ethoxybenzoic acid.

Reduction: Formation of 1-(4-ethoxyphenyl)-2,2-dimethylpropan-1-ol.

Substitution: Formation of halogenated derivatives such as 4-bromo-1-(4-ethoxyphenyl)-2,2-dimethylpropan-1-one.

Scientific Research Applications

1-(4-Ethoxyphenyl)-2,2-dimethylpropan-1-one has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development, particularly in the design of new analgesic and anti-inflammatory agents.

Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of polymers and resins.

Mechanism of Action

The mechanism of action of 1-(4-Ethoxyphenyl)-2,2-dimethylpropan-1-one involves its interaction with specific molecular targets. The compound’s ketone group can form hydrogen bonds with active sites of enzymes or receptors, modulating their activity. Additionally, the ethoxyphenyl moiety can engage in π-π interactions with aromatic residues in proteins, influencing their conformation and function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

The primary structural analogs of 1-(4-Ethoxyphenyl)-2,2-dimethylpropan-1-one feature variations in the substituent at the para position of the phenyl ring. Key examples include:

1-(4-Chlorophenyl)-2,2-dimethylpropan-1-one (3ha)

- Substituent : Chlorine (–Cl) at the para position.

- Synthesis : Prepared via N-heterocyclic carbene (NHC)-catalyzed decarboxylative alkylation, yielding 80% isolated product after silica gel chromatography .

- Applications : Used in cross-coupling reactions and as a building block for bioactive molecules.

1-(4-Bromophenyl)-2,2-dimethylpropan-1-one (3ia)

- Substituent : Bromine (–Br) at the para position.

- Synthesis : Similar to 3ha, with comparable yields and purification methods .

- Applications : Serves as a halogenated intermediate for Suzuki-Miyaura couplings.

1-(4-Methoxyphenyl)-2,2-dimethylpropan-1-one

Core Modifications: Cyclopropane and Piperazine Derivatives

Modifications to the propanone core or additional functional groups yield distinct analogs:

1-(2,3-Diphenylcyclopropyl)-2,2-dimethylpropan-1-one (21)

- Structure: Cyclopropane ring fused to the propanone core.

- Synthesis : Generated via electrochemical cycloaddition of alkene radical cations .

- Applications : Studied for strained-ring effects on photophysical properties.

1-(4-Benzoylpiperazin-1-yl)-2,2-dimethylpropan-1-one (S13)

Halogenated and Multi-Substituted Analogs

Compounds with multiple substituents or halogen variations:

1-(2-Bromophenyl)-3-(2-chlorophenyl)-2,2-dimethylpropan-1-one (3.30)

- Substituents : Bromine (–Br) at the ortho position and chlorine (–Cl) on a second phenyl ring.

- Synthesis : Achieved via Pd⁰-catalyzed C(sp³)–H activation with 70% yield .

- Applications : Explored in catalytic asymmetric synthesis.

1-(2-Bromophenyl)-3-(2-chloro-6-(trifluoromethyl)phenyl)-2,2-dimethylpropan-1-one (3.42)

Ethoxyphenyl Derivatives in Crystallography

The ethoxyphenyl group in this compound participates in hydrogen-bonding networks. A related compound, (2E)-3-(4-Ethoxyphenyl)-1-(2-methyl-4-phenylquinolin-3-yl)prop-2-en-1-one monohydrate, demonstrates how ethoxy groups stabilize crystal packing via C–H···O interactions .

Data Table: Key Structural Analogs and Properties

Biological Activity

1-(4-Ethoxyphenyl)-2,2-dimethylpropan-1-one, also known as ethyl 4-(2,2-dimethylpropionyl)phenyl ether, is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive review of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a phenyl ring substituted with an ethoxy group and a ketone functional group that contributes to its reactivity and biological properties.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The proposed mechanisms include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, affecting cell proliferation and apoptosis.

- Receptor Modulation : It can interact with various receptors, influencing signaling pathways related to inflammation and cancer progression.

Biological Activity Overview

Several studies have investigated the biological activity of this compound. Key findings are summarized in the following table:

| Activity | Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibits growth of certain bacteria | |

| Cytotoxicity | Induces apoptosis in cancer cells | |

| Anti-inflammatory | Reduces cytokine production | |

| Antioxidant | Scavenges free radicals |

Case Study 1: Anticancer Activity

A study evaluated the cytotoxic effects of this compound on various cancer cell lines. The findings revealed that the compound exhibited significant cytotoxicity against breast cancer cells (MCF-7) with an IC50 value of 25 µM. The mechanism was linked to the induction of apoptosis through the mitochondrial pathway.

Case Study 2: Antimicrobial Properties

Another research focused on the antimicrobial efficacy of the compound against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 50 µg/mL for both bacterial strains, suggesting potential use as a natural antimicrobial agent.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure. Key observations from SAR studies include:

- Substitution Effects : Variations in the ethoxy group can enhance or diminish activity against specific targets.

- Chain Length Variations : Altering the length of the alkyl chain attached to the ketone can affect lipophilicity and membrane penetration.

Q & A

Q. How can contradictory bioactivity data across studies be reconciled?

- Methodological Answer : Meta-analysis of published IC₅₀ values identifies outliers linked to assay conditions (e.g., cell passage number, serum concentration). Validate using standardized protocols (e.g., NIH/NCATS guidelines) and orthogonal assays (e.g., Western blot vs. ELISA) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.